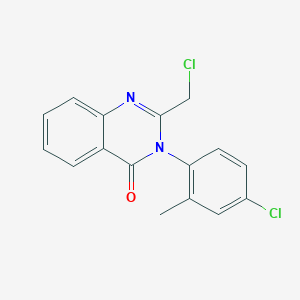
2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone, also known as CMCMPCQ, is a type of quinazolinone compound found in a variety of industrial and laboratory applications. This compound has a wide range of uses, from its use as a dye to its potential as a drug.
科学的研究の応用
2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone has a variety of scientific research applications. It has been used as a dye in a variety of biological assays, such as fluorescence-activated cell sorting (FACS), and in the synthesis of other chemical compounds. It has also been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs and antifungal agents.
作用機序
2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) enzymes, which are involved in the production of inflammatory mediators. It is thought to inhibit the production of prostaglandins, which are involved in the regulation of inflammation. Additionally, 2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone has been found to have an inhibitory effect on the growth of certain types of bacteria and fungi, suggesting that it may have antimicrobial properties.
Biochemical and Physiological Effects
2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antifungal, and antimicrobial properties. Additionally, it has been found to have an inhibitory effect on the growth of certain types of cancer cells, suggesting that it may have potential as an anticancer agent.
実験室実験の利点と制限
2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. Additionally, it is relatively non-toxic and has a wide range of potential applications. However, it is important to note that 2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone is not approved for human or animal use, and its use in laboratory experiments should be done with caution.
将来の方向性
The potential future directions for 2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone include further research into its biochemical and physiological effects, as well as its potential applications in the treatment of various diseases. Additionally, further research into its mechanism of action and its potential as an anticancer agent should be conducted. Additionally, further research should be conducted into its potential as a dye and in the synthesis of other chemical compounds. Finally, further research should be conducted into its potential as an antimicrobial agent.
合成法
2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone can be synthesized by a variety of methods. One method involves the reaction of 4-chloro-2-methylphenol and 2-chloromethyl-4-chloroquinazoline in a solvent such as ethanol or methanol. The reaction is typically carried out at a temperature of about 80°C for a period of about 2 hours. The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.
特性
IUPAC Name |
2-(chloromethyl)-3-(4-chloro-2-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O/c1-10-8-11(18)6-7-14(10)20-15(9-17)19-13-5-3-2-4-12(13)16(20)21/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBXCRKGTDNCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C(=NC3=CC=CC=C3C2=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(3-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2781318.png)
![Ethyl 2-(benzo[d]thiazole-6-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2781319.png)
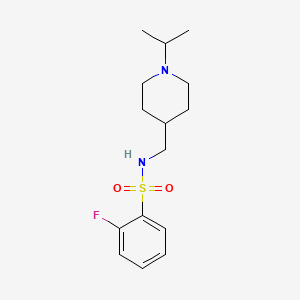

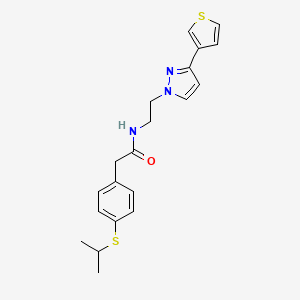
![[2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2781325.png)
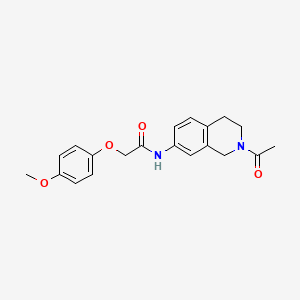


![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2781334.png)
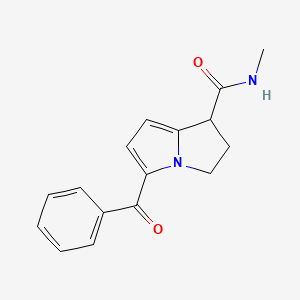
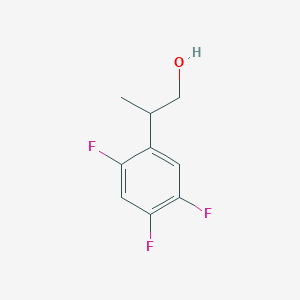
![4-[(1S)-1-aminoethyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2781337.png)
